molecular formula C18H15N B1484419 6-Phenyl-4,9-dihydro-3H-carbazole CAS No. 2206823-41-6

6-Phenyl-4,9-dihydro-3H-carbazole

Cat. No.: B1484419
CAS No.: 2206823-41-6
M. Wt: 245.3 g/mol
InChI Key: XKSZRSOPNHNIEG-UHFFFAOYSA-N
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Description

6-Phenyl-4,9-dihydro-3H-carbazole is a fascinating organic compound belonging to the carbazole family Carbazoles are tricyclic compounds composed of two benzene rings fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-4,9-dihydro-3H-carbazole typically involves the cyclization of phenyl-substituted aniline derivatives. One common method is the Biltz synthesis, which involves the reaction of phenylhydrazine with o-aminobenzaldehyde under acidic conditions to form the carbazole core.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as palladium-catalyzed cross-coupling reactions. These methods allow for the efficient and scalable synthesis of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-4,9-dihydro-3H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO₃) or bromine (Br₂).

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of phenylcarbazole derivatives.

  • Reduction: Reduction typically results in the formation of 4,9-dihydro-3H-carbazole derivatives.

  • Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.

  • Medicine: It has been studied for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Phenyl-4,9-dihydro-3H-carbazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

  • 9-Phenyl-3H-carbazole

  • 3-Phenyl-4H-carbazole

  • 2-Phenyl-1H-carbazole

  • 4-Phenyl-2H-carbazole

Properties

IUPAC Name

6-phenyl-4,9-dihydro-3H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-3,5-7,9-12,19H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSZRSOPNHNIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)NC3=C2C=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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